Benzo(a)pyren-3-ol, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyren-3-ol, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings This compound is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including Benzo(a)pyren-3-ol, 7-methyl-, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include:
Reduction of Pyrenes: This method involves the reduction of pyrene derivatives to introduce functional groups at specific positions.
Transannular Ring Closures: This approach uses cyclization reactions to form the desired substituted pyrene structure.
Cyclizations of Biphenyl Intermediates: Biphenyl intermediates undergo cyclization to yield substituted pyrenes.
Industrial Production Methods
Industrial production of Benzo(a)pyren-3-ol, 7-methyl- typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyren-3-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of epoxides and diols.
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(a)pyren-3-ol, 7-methyl-. These products often retain the core polycyclic structure while exhibiting different functional groups.
Scientific Research Applications
Benzo(a)pyren-3-ol, 7-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential role in drug development and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Benzo(a)pyren-3-ol, 7-methyl- involves its interaction with various molecular targets and pathways. It is known to:
Activate Aryl Hydrocarbon Receptor (AhR): This activation leads to changes in gene expression related to detoxification and metabolic processes.
Inhibit Aromatase Activity: This inhibition affects estrogen synthesis and homeostasis, leading to developmental and reproductive toxicities.
Disrupt Lipid Metabolism: By affecting lipid synthesis and oxidation, it can lead to metabolic complications.
Comparison with Similar Compounds
Benzo(a)pyren-3-ol, 7-methyl- can be compared with other PAHs, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzofluoranthenes: Similar PAHs with different ring structures.
Benzoanthracenes: Another class of PAHs with distinct chemical properties.
These compounds share similar structural features but differ in their specific chemical and biological activities, highlighting the unique properties of Benzo(a)pyren-3-ol, 7-methyl-.
Properties
CAS No. |
79418-83-0 |
---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
7-methylbenzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O/c1-12-3-2-4-15-16-8-5-13-7-10-19(22)17-9-6-14(11-18(12)15)21(16)20(13)17/h2-11,22H,1H3 |
InChI Key |
SICNFFZLNVZEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=CC=C1)C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.